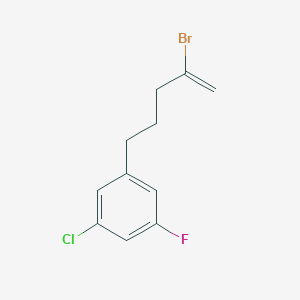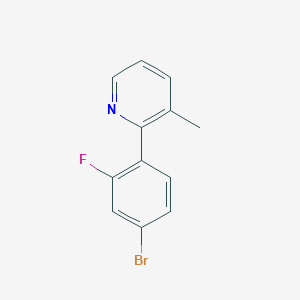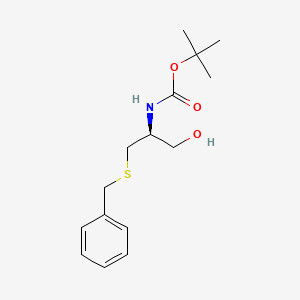
Boc-D-cys(bzl)-OL
Übersicht
Beschreibung
Boc-D-cysteine(benzyl)-OL, also known as N-tert-butoxycarbonyl-S-benzyl-D-cysteine, is an organic compound used primarily in peptide synthesis. It is a derivative of the amino acid cysteine, where the thiol group is protected by a benzyl group, and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is a white or off-white crystalline solid and is soluble in organic solvents such as dimethyl sulfoxide and acetonitrile .
Wirkmechanismus
Target of Action
Boc-D-cys(bzl)-OL is primarily used as a protecting group in peptide and protein chemistry . The primary target of this compound is the cysteine thiol group in peptides and proteins . This compound plays a crucial role in facilitating the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
Mode of Action
This compound interacts with the cysteine thiol group in peptides and proteins to protect it during the synthesis process . This protection allows for the controlled formation of disulfide bonds, which are critical for the structure and function of many proteins . Once the synthesis is complete, this compound can be removed under specific conditions, revealing the original cysteine thiol group .
Biochemical Pathways
The use of this compound affects the biochemical pathways involved in peptide synthesis and protein science . By protecting the cysteine thiol group, this compound enables the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins . These peptides and proteins can then participate in various biochemical pathways, exerting their downstream effects .
Pharmacokinetics
The bioavailability of this compound would depend on the specific conditions of the synthesis process .
Result of Action
The molecular effect of this compound’s action is the protection of the cysteine thiol group, allowing for controlled formation of disulfide bonds . On a cellular level, this can facilitate the synthesis of complex peptides and proteins, which can have various effects depending on their specific roles in the cell .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the specific conditions of the peptide synthesis process, such as temperature, pH, and the presence of other chemicals . Careful control of these environmental factors is essential for the effective use of this compound in peptide and protein synthesis .
Biochemische Analyse
Biochemical Properties
Boc-D-cys(bzl)-OL is primarily used as a protecting group for the thiol group of cysteine in peptide synthesis. The benzyl group attached to the sulfur atom prevents unwanted reactions during peptide chain assembly. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The nature of these interactions is typically non-covalent, involving hydrogen bonding and hydrophobic interactions .
Cellular Effects
This compound can influence cellular processes by modifying cysteine residues in proteins, thereby affecting their function. This compound can alter cell signaling pathways by modifying key cysteine residues in signaling proteins, leading to changes in gene expression and cellular metabolism. For example, the modification of cysteine residues in transcription factors can affect their ability to bind DNA and regulate gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects by forming a covalent bond with the thiol group of cysteine residues in proteins. This modification can inhibit or activate enzymes by blocking or exposing their active sites. Additionally, this compound can influence gene expression by modifying transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time, leading to a loss of its protective function. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to modify proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-cysteine(benzyl)-OL typically involves the protection of the amino and thiol groups of D-cysteine. The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The thiol group is protected by benzyl chloride (Bzl-Cl) under basic conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of Boc-D-cysteine(benzyl)-OL follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-D-cysteine(benzyl)-OL undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The benzyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Substitution: Sodium in liquid ammonia (Na/NH3) or hydrogen fluoride (HF) at low temperatures.
Major Products Formed
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Peptides with different protecting groups or functionalized thiol groups.
Wissenschaftliche Forschungsanwendungen
Boc-D-cysteine(benzyl)-OL is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for research and diagnostic purposes.
Protein Engineering: Applied in the modification and engineering of proteins to study their structure and function
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-L-cysteine(benzyl)-OL: The L-enantiomer of Boc-D-cysteine(benzyl)-OL, used in similar applications but with different stereochemistry.
Fmoc-D-cysteine(benzyl)-OL: Uses fluorenylmethyloxycarbonyl (Fmoc) as the amino protecting group instead of Boc.
Boc-D-cysteine(methyl)-OL: Uses a methyl group instead of a benzyl group for thiol protection
Uniqueness
Boc-D-cysteine(benzyl)-OL is unique due to its specific stereochemistry (D-enantiomer) and the combination of Boc and benzyl protecting groups. This combination provides stability and selectivity during peptide synthesis, making it a valuable tool in the synthesis of complex peptides and proteins .
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-1-benzylsulfanyl-3-hydroxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-15(2,3)19-14(18)16-13(9-17)11-20-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZQRZMTIJTPIY-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)CSCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)CSCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride](/img/structure/B1373667.png)

![2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1373670.png)
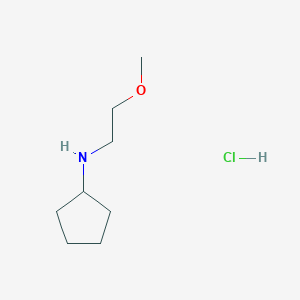
![4-[4-(Propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride](/img/structure/B1373673.png)

![1-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride](/img/structure/B1373677.png)
![methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate](/img/structure/B1373678.png)

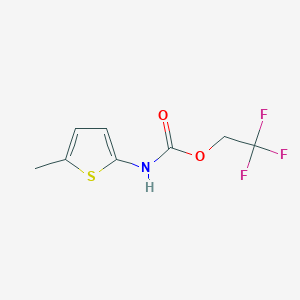
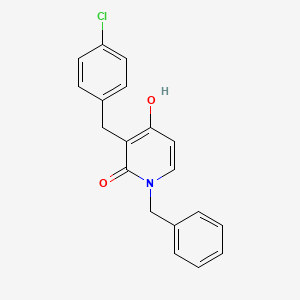
![tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B1373687.png)
